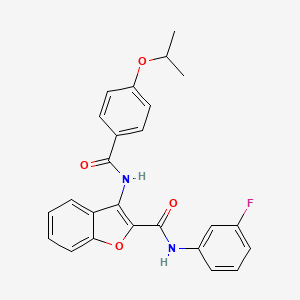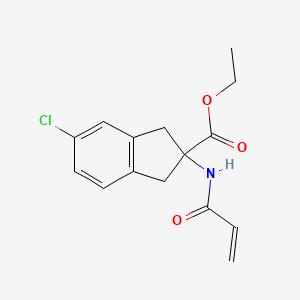
Ethyl 5-chloro-2-(prop-2-enoylamino)-1,3-dihydroindene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-2-(prop-2-enoylamino)-1,3-dihydroindene-2-carboxylate, also known as CDE-0021, is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicine. This compound belongs to the class of indene carboxylates, which have been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of Ethyl 5-chloro-2-(prop-2-enoylamino)-1,3-dihydroindene-2-carboxylate is not yet fully understood. However, it has been suggested that it may act by modulating the activity of certain ion channels in the nervous system, such as the voltage-gated sodium channels and the transient receptor potential (TRP) channels.
Biochemical and Physiological Effects
This compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It has also been shown to decrease the levels of oxidative stress markers and increase the activity of antioxidant enzymes in the brain. These effects suggest that this compound may have potential therapeutic applications in the treatment of inflammatory and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 5-chloro-2-(prop-2-enoylamino)-1,3-dihydroindene-2-carboxylate in lab experiments is its high potency and selectivity for certain ion channels, which allows for more precise and targeted studies. However, one limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents and affect the bioavailability of the compound.
Future Directions
Further research is needed to fully elucidate the mechanism of action of Ethyl 5-chloro-2-(prop-2-enoylamino)-1,3-dihydroindene-2-carboxylate and its potential therapeutic applications. Some possible future directions include:
1. Investigating the effects of this compound on other ion channels and receptors in the nervous system.
2. Studying the potential use of this compound in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Developing more efficient and cost-effective synthesis methods for this compound.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
In conclusion, this compound is a synthetic compound with promising potential applications in the field of medicine. Its anti-inflammatory, analgesic, anticonvulsant, and neuroprotective properties make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of Ethyl 5-chloro-2-(prop-2-enoylamino)-1,3-dihydroindene-2-carboxylate involves the reaction of 5-chloro-1,3-dihydroindene-2-carboxylic acid with prop-2-enoyl chloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with ethylamine to yield the final product.
Scientific Research Applications
Ethyl 5-chloro-2-(prop-2-enoylamino)-1,3-dihydroindene-2-carboxylate has been found to exhibit potent anti-inflammatory and analgesic activities in various animal models. It has also been shown to possess anticonvulsant and neuroprotective properties. These findings have led to further research into the potential use of this compound in the treatment of various neurological disorders such as epilepsy and multiple sclerosis.
properties
IUPAC Name |
ethyl 5-chloro-2-(prop-2-enoylamino)-1,3-dihydroindene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-3-13(18)17-15(14(19)20-4-2)8-10-5-6-12(16)7-11(10)9-15/h3,5-7H,1,4,8-9H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDAEADKMOHTNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

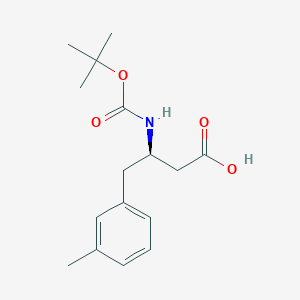
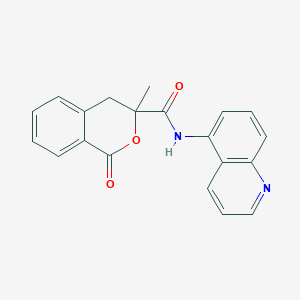
![N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2688449.png)
![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2688451.png)
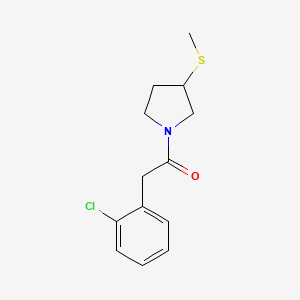
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-1,3,4-oxadiazole](/img/structure/B2688455.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2688459.png)
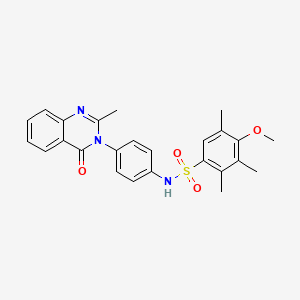

![2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B2688465.png)
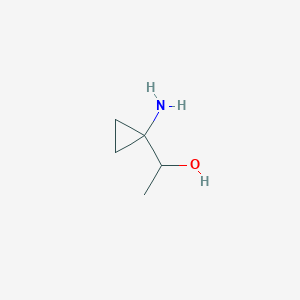
![1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2688468.png)
